9-ING-41 - 1034895-42-5

9-ING-41

Catalog Number: EVT-257549
CAS Number: 1034895-42-5
Molecular Formula: C22H13FN2O5
Molecular Weight: 404.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elraglusib is under investigation in clinical trial NCT04218071 (Actuate 1901: 9-ING-41 in Myelofibrosis).
Elraglusib is a maleimide-based, small molecule inhibitor of glycogen synthase kinase-3 (GSK-3; serine/threonine-protein kinase GSK3) with potential antineoplastic activity. Upon intravenous administration, elraglusib binds to and competitively inhibits GSK-3, which may lead to downregulation of nuclear factor kappa B (NF-kappaB) and decreased expression of NF-kappaB target genes including cyclin D1, B-cell lymphoma 2 (Bcl-2), anti-apoptotic protein XIAP, and B-cell lymphoma extra-large (Bcl-XL). This may inhibit NF-kappaB-mediated survival and chemoresistance in certain tumor types. GSK-3, a constitutively active serine/threonine kinase that plays a role in numerous pathways involved in protein synthesis, cellular proliferation, differentiation, and metabolism, is aberrantly overexpressed in certain tumor types and may promote tumor cell survival and resistance to chemotherapy and radiotherapy.
Overview

9-ING-41, also known as Elraglusib, is a small-molecule compound that acts as a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β). It has gained attention for its potential therapeutic applications in oncology, particularly for its antitumor activity against various cancer types, including glioblastoma and pancreatic cancer. The compound is classified as a first-in-class maleimide-based inhibitor, notable for its ability to penetrate the central nervous system effectively.

Source

9-ING-41 was developed by Actuate Therapeutics, Inc., and has been the subject of various preclinical and clinical studies aimed at evaluating its efficacy in treating advanced cancers. Its mechanism involves the modulation of key signaling pathways that contribute to tumor growth and survival.

Classification

9-ING-41 is classified as an antineoplastic agent due to its ability to inhibit tumor cell proliferation and induce apoptosis. It is specifically categorized under GSK-3 inhibitors, which are being explored for their role in cancer therapy.

Synthesis Analysis

The synthesis of 9-ING-41 follows established chemical procedures that have been previously documented. The compound was selected from a library of GSK-3 inhibitors based on its favorable pharmacokinetic properties, particularly its capacity to cross the blood-brain barrier effectively.

Methods and Technical Details

The synthesis typically involves the formation of the maleimide core structure, which is crucial for its activity as a GSK-3β inhibitor. The specific synthetic route may include steps such as:

  1. Formation of Maleimide Derivative: Utilizing appropriate reagents to construct the maleimide framework.
  2. Purification: Employing chromatographic techniques to isolate pure 9-ING-41 from reaction mixtures.
  3. Characterization: Utilizing spectroscopic methods (NMR, mass spectrometry) to confirm the identity and purity of the synthesized compound.
Molecular Structure Analysis

The molecular structure of 9-ING-41 features a maleimide core linked to various functional groups that enhance its selectivity and potency against GSK-3β.

Structure Data

  • Molecular Formula: C₁₄H₁₅N₃O₂S
  • Molecular Weight: Approximately 287.35 g/mol
  • Key Features: The structure includes a maleimide moiety which is essential for binding to the target enzyme.
Chemical Reactions Analysis

9-ING-41 primarily acts through competitive inhibition of GSK-3β, leading to downstream effects on cellular signaling pathways.

Reactions and Technical Details

  1. Inhibition of GSK-3β: By binding to the active site of GSK-3β, 9-ING-41 prevents substrate phosphorylation.
  2. Induction of Apoptosis: The compound triggers apoptotic pathways through caspase activation (specifically caspase-3), leading to programmed cell death in cancer cells.
  3. Cell Cycle Arrest: Treatment with 9-ING-41 results in cell cycle arrest at the G0-G1 and G2-M phases, inhibiting further cell division.
Mechanism of Action

The mechanism by which 9-ING-41 exerts its antitumor effects involves multiple pathways:

  1. Downregulation of NF-kB: The inhibition of GSK-3β leads to decreased activity of NF-kB, a transcription factor associated with cell survival and proliferation.
  2. Decreased Expression of Oncogenes: It reduces levels of cyclin D1, B-cell lymphoma-extra-large (Bcl-xL), and other anti-apoptotic proteins.
  3. Apoptotic Signaling: Activation of caspases results in cleavage of poly(ADP-ribose) polymerase (PARP), marking cells for apoptosis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but should be protected from light.
  2. Reactivity: Reacts with thiol groups due to the maleimide functionality, which can be utilized in conjugation reactions for drug delivery systems.
Applications

9-ING-41 has shown promise in various scientific applications:

  1. Cancer Therapy: It is currently being evaluated in clinical trials for patients with advanced cancers, including glioblastoma and pancreatic cancer.
  2. Combination Therapies: Studies indicate that it can enhance the efficacy of other chemotherapeutic agents, making it a candidate for combination treatment protocols.
  3. Research Tool: Used in laboratory settings to study the role of GSK-3β in cancer biology and other diseases.
Introduction to 9-ING-41: Discovery & Development

Structural Characterization of 9-ING-41 as a Maleimide-Based ATP-Competitive Inhibitor

9-ING-41 (elraglusib) is a small-molecule inhibitor with the chemical formula C22H13FN2O5 and a molecular weight of 404.35 g/mol [1] [5] [9]. Its core structure features a maleimide scaffold that enables ATP-competitive binding to the glycogen synthase kinase-3β (GSK-3β) catalytic site. The compound exhibits high selectivity for GSK-3β with a reported IC50 of 0.71 μM, as determined through kinase profiling assays [5] [7] [9]. Key structural elements include:

  • Fluorinated aromatic system: Enhances membrane permeability and influences pharmacodynamics
  • Bicyclic heteroaromatic moiety: Contributes to structural rigidity and target engagement
  • Maleimide warhead: Forms critical hydrogen bonds with Lys85 and Asp133 in the ATP-binding pocket of GSK-3β [5] [7]

The molecular architecture facilitates dual biological activities: induction of cancer cell apoptosis through NF-κB pathway suppression (via downregulation of XIAP) and promotion of autophagic processes through LC3 protein elevation [5] [9]. Preclinical studies demonstrate concentration-dependent effects, with significant biological activity observed at 1-10 μM in various cancer cell lines [5] [7] [9].

Table 1: Structural and Biochemical Properties of 9-ING-41

PropertyValueSignificance
Chemical FormulaC22H13FN2O5Determines pharmacokinetic behavior
Molecular Weight404.35 g/molImpacts blood-brain barrier penetration
GSK-3β IC500.71 μMIndicates potent enzymatic inhibition
Solubility (DMSO)50-81 mg/mLRelevant for experimental formulations
Primary TargetsGSK-3β (ATP-competitive)Explains mechanistic specificity

Historical Context: Evolution of GSK-3β Inhibitors in Oncology

The therapeutic targeting of GSK-3β represents a paradigm shift in oncology, evolving from initial investigations of metabolic regulators to targeted cancer therapeutics:

  • First-generation inhibitors: Lithium salts (non-ATP competitive) demonstrated incidental antitumor effects but lacked specificity and had unfavorable therapeutic indices [3] [4]. These compounds primarily inhibited GSK-3β through magnesium competition and phosphorylation mechanisms, with limited clinical applicability in oncology due to off-target effects.

  • Second-generation compounds: Small molecules like AR-A014418 and LY2090314 emerged with improved specificity (ATP-competitive binding) and demonstrated proof-of-concept for GSK-3β inhibition in pancreatic cancer models [2] [6]. These compounds showed 10-100 fold increased specificity over lithium but still exhibited off-target kinase activity.

  • Contemporary agents: 9-ING-41 represents an optimized therapeutic candidate developed through structure-activity relationship (SAR) studies of maleimide derivatives [5] [7] [9]. Its design incorporates strategic fluorination that enhances blood-brain barrier penetration while maintaining specificity against >200 kinases in screening panels. The compound emerged from systematic medicinal chemistry efforts to address limitations of earlier inhibitors, particularly poor pharmacokinetics and limited tissue distribution.

Table 2: Evolution of GSK-3β Inhibitors in Cancer Research

GenerationRepresentative AgentsMechanismOncological Limitations
First (1980s)Lithium chlorideNon-ATP competitiveLow potency, significant toxicities
Second (2000s)AR-A014418, LY2090314ATP-competitiveLimited tissue distribution, off-target effects
Contemporary9-ING-41 (elraglusib)Highly selective ATP-competitiveUnder clinical investigation

Rationale for Targeting GSK-3β in Neoplastic and Non-Neoplastic Pathologies

Neoplastic Rationale:GSK-3β exhibits oncogenic properties across diverse malignancies through multiple mechanisms:

  • Cell survival enhancement: In pancreatic ductal adenocarcinoma (PDAC), nuclear GSK-3β phosphorylates NF-κB, increasing expression of anti-apoptotic proteins like XIAP and Bcl-2 [2] [6]. PDAC cell lines show characteristic Y216 phosphorylation (activation) of GSK-3β, which correlates with poor differentiation status and chemotherapy resistance.
  • Proliferation signaling: GSK-3β stabilizes nuclear NFATc2 in pancreatic cancer, promoting transcriptional activation of pro-proliferation genes [2]. Inhibition with 9-ING-41 reduces cyclin D1 expression and Rb phosphorylation, inducing G1/S cell cycle arrest in multiple cancer types.
  • Therapy resistance modulation: Aberrant GSK-3β activity confers resistance to cytotoxic agents (gemcitabine, 5-FU) and targeted therapies in solid tumors [2] [3] [6]. Combination studies demonstrate that 9-ING-41 synergizes with irinotecan (CPT-11) in xenograft models through suppression of survival pathways [7] [9].
  • Immunomodulation: GSK-3β regulates PD-L1 expression and modulates T-cell function within the tumor microenvironment [8]. Preclinical data suggest that 9-ING-41 may enhance checkpoint inhibitor efficacy by reversing immunosuppressive mechanisms.

Non-Neoplastic Rationale:While oncology remains the primary focus for 9-ING-41, GSK-3β inhibition has mechanistic relevance in other pathologies:

  • Neurodegenerative disorders: GSK-3β hyperphosphorylates tau protein in Alzheimer's disease models and regulates amyloid precursor protein processing [3] [4]. The compound's brain penetrance (enabled by fluorinated aromatic structure) makes it a candidate for neurological applications.
  • Metabolic diseases: As the namesake regulator of glycogen synthase, GSK-3β remains a validated target in diabetes [3] [6]. However, 9-ING-41's development in metabolic disorders is limited by its primary design optimization for antitumor effects.
  • Inflammatory conditions: GSK-3β modulates NLRP3 inflammasome activation and cytokine production (TNF-α, IL-6) in macrophage lineages [3] [4]. The compound's effects on NF-κB suggest potential applications in chronic inflammatory diseases.

The pleiotropic functions of GSK-3β across pathological states underscore the importance of contextual therapeutic targeting. In oncology, 9-ING-41 represents a mechanistically rational approach to address resistance pathways in recalcitrant malignancies like pancreatic cancer, where GSK-3β functions as a proto-oncogenic driver rather than a tumor suppressor [2] [6].

Table 3: Key Mechanisms of 9-ING-41 in Neoplastic vs. Non-Neoplastic Contexts

Pathology CategoryMolecular TargetsBiological ConsequencesTherapeutic Implications
Pancreatic CancerNF-κB, XIAP, Cyclin D1Apoptosis induction, cell cycle arrestOvercoming chemotherapy resistance
LymphomaNFAT, Bcl-2Mitochondrial apoptosis, growth arrestSingle-agent activity in MCL models
NeurodegenerationTau, β-cateninReduced protein phosphorylationPotential cognitive protection
Metabolic DysfunctionGlycogen synthaseEnhanced glucose storageTheoretical glucose-lowering effects

All compound names mentioned: 9-ING-41, elraglusib

Properties

CAS Number

1034895-42-5

Product Name

9-ING-41

IUPAC Name

3-(5-fluoro-1-benzofuran-3-yl)-4-(5-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione

Molecular Formula

C22H13FN2O5

Molecular Weight

404.3 g/mol

InChI

InChI=1S/C22H13FN2O5/c1-25-7-13(11-5-17-18(6-15(11)25)30-9-29-17)19-20(22(27)24-21(19)26)14-8-28-16-3-2-10(23)4-12(14)16/h2-8H,9H2,1H3,(H,24,26,27)

InChI Key

FARXPFGGGGLENU-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F

Solubility

Soluble in DMSO

Synonyms

9-ING-41; 9 ING 41; 9ING41;

Canonical SMILES

CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.